molecular formula C28H30O15 B1247755 6''-Acetylapiin

6''-Acetylapiin

Cat. No.: B1247755
M. Wt: 606.5 g/mol
InChI Key: IJUKPRHUCJJFTO-HMZWGCPASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6’'-Acetylapiin is a flavonoid glycoside, specifically a derivative of apigenin. It is found in various plants, including parsley (Petroselinum crispum) and the bark of Ulmus parvifolia . This compound is known for its potential therapeutic properties and is a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’‘-Acetylapiin typically involves the acetylation of apiin. Apiin can be extracted from parsley leaves using methods such as ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) . The acetylation process involves reacting apiin with acetic anhydride in the presence of a catalyst like pyridine under controlled conditions to yield 6’'-Acetylapiin.

Industrial Production Methods

Industrial production of 6’'-Acetylapiin follows similar extraction and acetylation processes but on a larger scale. The extraction efficiency can be optimized by adjusting parameters such as solvent concentration, extraction time, and temperature .

Chemical Reactions Analysis

Types of Reactions

6’'-Acetylapiin undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the acetyl group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride are often used.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce reduced flavonoid derivatives.

Scientific Research Applications

6’'-Acetylapiin has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6’'-Acetylapiin involves its interaction with various molecular targets and pathways. It exerts its effects through:

Comparison with Similar Compounds

Similar Compounds

    Apiin: The parent compound of 6’'-Acetylapiin, found in parsley and other plants.

    Apigenin: A flavonoid with similar biological activities but lacking the glycoside and acetyl groups.

    Luteolin: Another flavonoid with comparable antioxidant and anti-inflammatory properties.

Uniqueness

6’'-Acetylapiin is unique due to its acetyl group, which can influence its solubility, stability, and biological activity compared to its parent compound, apiin, and other similar flavonoids .

Properties

Molecular Formula

C28H30O15

Molecular Weight

606.5 g/mol

IUPAC Name

[(2R,3S,4S,5R,6S)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C28H30O15/c1-12(30)38-9-20-22(34)23(35)24(43-27-25(36)28(37,10-29)11-39-27)26(42-20)40-15-6-16(32)21-17(33)8-18(41-19(21)7-15)13-2-4-14(31)5-3-13/h2-8,20,22-27,29,31-32,34-37H,9-11H2,1H3/t20-,22-,23+,24-,25+,26-,27+,28-/m1/s1

InChI Key

IJUKPRHUCJJFTO-HMZWGCPASA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)O[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)OC5C(C(CO5)(CO)O)O)O)O

Synonyms

6''-acetylapiin
apiin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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